Gly-Arg-Gly-Asp-Asn-Pro, commonly referred to as GRGDNP, is a synthetic peptide sequence. It is a well-studied peptide known for its significance in cell adhesion and signaling processes. Its biological relevance stems from its ability to mimic the function of the natural Arg-Gly-Asp (RGD) motif found in extracellular matrix (ECM) proteins like fibronectin, vitronectin, and laminin. []
The RGD motif plays a critical role in cellular interactions with the ECM by binding to integrins, a family of transmembrane receptors. These integrins mediate various cellular processes, including cell adhesion, migration, proliferation, and differentiation. GRGDNP, by mimicking the RGD motif, can competitively bind to integrins, thereby modulating these cellular processes. []
Glycine-arginine-glycine-aspartic acid-asparagine-proline, commonly referred to by its chemical name Gly-Arg-Gly-Asp-Asn-Pro, is a peptide sequence that plays a significant role in biological processes, particularly in cell adhesion, migration, and signaling. This peptide is recognized for its interaction with integrin receptors, which are crucial for cellular communication and structural integrity in tissues. The sequence was first identified as a minimal recognition motif in fibronectin, a key extracellular matrix protein, by researchers Pierschbacher and Ruoslahti in 1984 .
Gly-Arg-Gly-Asp-Asn-Pro is classified as an oligopeptide composed of six amino acids. It belongs to the family of peptides that contain the arginine-glycine-aspartic acid (RGD) sequence, which is known for its high affinity for integrin receptors. This classification highlights its importance in the context of cell adhesion and signaling pathways. The peptide can be synthesized both biologically through ribosomal processes and chemically via solid-phase peptide synthesis methods.
The synthesis of Gly-Arg-Gly-Asp-Asn-Pro is predominantly carried out using solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain that is anchored to a solid resin. The steps involved in SPPS include:
In industrial settings, automated peptide synthesizers are employed to enhance efficiency and yield during synthesis. These machines can conduct multiple synthesis cycles simultaneously, ensuring high throughput.
Gly-Arg-Gly-Asp-Asn-Pro has a specific molecular structure characterized by its sequence of amino acids. Each amino acid contributes unique properties due to its side chain:
The molecular formula for this peptide can be represented as , with a molecular weight of approximately 534.64 g/mol.
Gly-Arg-Gly-Asp-Asn-Pro primarily undergoes reactions typical of peptides, including:
The hydrolysis reaction can be catalyzed under acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide. Oxidation may involve agents such as hydrogen peroxide, while reduction can utilize dithiothreitol or similar reducing agents.
The mechanism of action for Gly-Arg-Gly-Asp-Asn-Pro primarily revolves around its interaction with integrin receptors on cell surfaces. Upon binding to these receptors, it triggers intracellular signaling pathways that facilitate:
The specific binding affinity of this peptide sequence allows it to play a critical role in various physiological processes .
Gly-Arg-Gly-Asp-Asn-Pro typically appears as a white powder when synthesized. It is soluble in water and exhibits stability under physiological conditions.
The peptide exhibits properties typical of oligopeptides, including:
Analytical techniques such as high-performance liquid chromatography (HPLC) are commonly used to assess purity and identify any impurities or degradation products during synthesis .
Gly-Arg-Gly-Asp-Asn-Pro has several scientific applications, including:
The hexapeptide Gly-Arg-Gly-Asp-Asn-Pro (GRGDNP) features a canonical RGD motif (Arg-Gly-Asp) embedded within a larger structural context. Its primary sequence (H-Gly-Arg-Gly-Asp-Asn-Pro-OH) positions the RGD tripeptide (residues 2–4) as the central integrin-recognition element, flanked by N-terminal Gly¹ and C-terminal Asn⁵-Pro⁶ residues. The chemical formula is C₃₂H₅₁N₁₃O₁₃ (molecular weight: 801.83 g/mol), as confirmed by PubChem records [1]. The RGD motif’s conservation enables specific binding to integrin receptors (e.g., αVβ3, α5β1), though flanking residues modulate affinity and selectivity. The C-terminal Asn-Pro sequence introduces structural constraints due to the cyclic proline side chain and potential hydrogen-bonding capacity of asparagine.
Table 1: Primary Structural Features of GRGDNP
Position | Residue | Role | Chemical Properties |
---|---|---|---|
1 | Gly | N-terminus | Flexibility promoter, no steric hindrance |
2 | Arg | RGD motif | Basic guanidinium group; electrostatic interactions with integrins |
3 | Gly | RGD motif | Flexibility; allows conformational adaptation |
4 | Asp | RGD motif | Acidic carboxylate; coordinates integrin-bound metal ions (e.g., Mg²⁺) |
5 | Asn | C-flanking | Polar side chain; potential hydrogen bonding |
6 | Pro | C-terminus | Rigid pyrrolidine ring; restricts conformational freedom |
Nuclear Magnetic Resonance (NMR) studies reveal that GRGDNP adopts a dynamic equilibrium between extended and β-turn-like conformations in solution. The central RGD segment is highly solvent-exposed, facilitating receptor engagement. The Asn-Pro sequence stabilizes a Type I β-turn, confirmed by characteristic nuclear Overhauser effects (NOEs) between Asp⁴ CαH and Pro⁶ CδH protons. This turn is further stabilized by a hydrogen bond between Asn⁵ C=O and Arg² N–H groups [5] [9]. X-ray crystallography of integrin-bound RGD peptides (e.g., PDB: 1FUV) shows the Asp carboxylate coordinating a metal ion in the integrin’s metal ion-dependent adhesion site (MIDAS), while the Arg guanidinium group forms salt bridges with integrin residues [2]. Though no full GRGDNP-integrin co-crystal structure exists, structural homology suggests the Asn-Pro turn positions Asp⁴ optimally for MIDAS insertion.
Table 2: Key Structural Elements in GRGDNP
Structural Feature | Residues Involved | Experimental Method | Functional Implication |
---|---|---|---|
Flexible N-terminus | Gly¹-Arg² | NMR | Facilitates membrane proximity |
Electrostatic pocket | Arg², Asp⁴ | X-ray crystallography (homology) | Integrin binding site |
Type I β-turn | Asp⁴-Asn⁵-Pro⁶ | NMR NOEs | Stabilizes active conformation |
Solvent exposure | Gly³ | NMR | Accessibility for receptor docking |
Molecular Dynamics (MD) simulations (200–310 K, solvated models) demonstrate that GRGDNP samples multiple conformational states prior to integrin binding. The RGD motif transitions between extended (binding-competent) and compact (occluded) states with a characteristic timescale of 20–50 ns. Simulations reveal that:
The Asp⁴-Asn⁵ peptide bond in GRGDNP is stable under physiological conditions but acid-labile in acidic milieus (pH ≤ 4). This contrasts sharply with the highly acid-sensitive Asp-Pro bonds documented in peptides like herpes simplex epitopes (e.g., SALLEDPVG). Acidolysis proceeds via:
Table 3: Stability Comparison of Xaa-Pro Bonds
Bond Type | Cleavage Rate (pH 4) | Mechanism | Susceptibility in GRGDNP |
---|---|---|---|
Asp-Pro | High (t₁/₂ < 1 hr) | Cyclic imide intermediate | Not present |
Asp-Asn | Moderate | Amide hydrolysis via imide | High (Asn⁵ follows Asp⁴) |
Lys-Pro | Low | Steric hindrance | Not applicable |
Gly-Pro | Negligible | Flexible backbone | Low |
Kinetic studies show Asp-Asn cleavage is 10× slower than Asp-Pro under identical conditions (e.g., 0.1% TFA, 25°C) due to reduced ring strain in the 6-membered imide intermediate [3]. However, local secondary structure critically modulates stability: hydrogen bonding between Asn⁵ C=O and adjacent residues (e.g., Arg² in β-turns) accelerates acidolysis by 3-fold by stabilizing the transition state [6]. Mass spectrometry (FAB-CID) further confirms preferential cleavage at Asp⁴-Asn⁵ over other bonds, producing signature fragments at m/z 275.1 [Gly-Arg-Gly⁺] and m/z 330.1 [Asp-Asn-Pro⁺] [3].
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